molecular formula C23H32ClN3O6S B2388188 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 60779-42-2

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2388188
CAS RN: 60779-42-2
M. Wt: 514.03
InChI Key: IWYLCYFHCDDTMG-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes. The compound has been synthesized using various methods and has shown promising results in several scientific studies.

Scientific Research Applications

Synthesis and Chemical Properties

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a compound with potential applications in various fields of chemistry and pharmacology. The synthesis of related compounds involves complex chemical reactions, providing insights into their chemical properties and potential utility in scientific research. For instance, compounds with similar structures have been synthesized through multi-step reactions, involving intermediates such as 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine, leading to various carboxamides with potential nootropic activity (Valenta et al., 1994). This showcases the compound's relevance in synthesizing nootropic agents, which can enhance cognitive functions.

Potential Therapeutic Applications

Compounds structurally related to 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride have been investigated for their therapeutic potential, including anticonvulsant and anticancer activities. Benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety, for example, have shown significant anticonvulsant activity, comparable to or even surpassing phenytoin in certain cases (Mussoi et al., 1996). Additionally, benzamide derivatives have been synthesized and evaluated for their anticancer activity against several cancer cell lines, with some showing moderate to excellent activity (Ravinaik et al., 2021). These findings highlight the potential of such compounds in the development of new therapeutic agents for treating epilepsy and cancer.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6S.ClH/c1-17-5-7-19(8-6-17)33(28,29)26-13-11-25(12-14-26)10-9-24-23(27)18-15-20(30-2)22(32-4)21(16-18)31-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYLCYFHCDDTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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